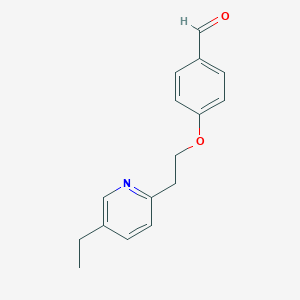
4-(2-(5-Etilpiridin-2-il)etoxi)benzaldehído
Descripción general
Descripción
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (4-EPEBA) is an aromatic aldehyde that is used as a building block in the synthesis of a variety of compounds, including heterocyclic compounds and polymers. It is also known as 5-ethyl-2-pyridyl-2-ethoxybenzaldehyde. 4-EPEBA has a wide range of applications in the pharmaceutical, agrochemical, and food industries. It has been used as a starting material in the synthesis of various compounds, such as heterocyclic compounds, polymers, and drugs.
Aplicaciones Científicas De Investigación
Cristalografía
Este compuesto se ha utilizado en estudios cristalográficos . La estructura cristalina de un compuesto relacionado, 2-(5-etilpiridin-2-il)etil 2-(6-metoxinaftalen-2-il)propanoato, se ha informado . Esta investigación proporciona información valiosa sobre las propiedades estructurales de este tipo de compuestos.
Química Sintética
“4-(2-(5-Etilpiridin-2-il)etoxi)benzaldehído” es un intermedio clave en la síntesis de varios otros compuestos . Por ejemplo, se ha utilizado en la síntesis de una nueva serie de 2-(4-(2-(5-etilpiridin-2-il)etoxi)fenil)-4-(4-sustituidos)-2,3-dihidrobenzo[b][1,4]tiazepina . También se ha utilizado en la síntesis de una serie de novedosos 2-{4-[2-(5-etilpiridin-2-il)etoxi]fenil}-5-sustituidos-1,3,4-oxadiazoles .
Actividades Antibacterianas y Antifúngicas
Los compuestos sintetizados usando “this compound” como intermedio han mostrado actividades antibacterianas y antifúngicas prometedoras . Por ejemplo, el derivado de benzotiazepina sintetizado a partir de este compuesto mostró potencia contra P. aeruginosa .
Aplicaciones Farmacéuticas
“this compound” es un metabolito activo principal de Pioglitazona , un compuesto farmacológicamente activo conocido utilizado como agente sensibilizador de la insulina en el tratamiento de la diabetes <svg class="icon
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSWGSRJHHXHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432298 | |
| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114393-97-4 | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114393-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde in chemical synthesis?
A: This compound serves as a vital building block for synthesizing various heterocyclic compounds with potential biological activities. Researchers have successfully synthesized chalcones [, ], pyrimidines [, ], imidazolinones [, ], oxadiazoles [], azetidinones [], and thiazolidinones [, ] using 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde as a starting material.
Q2: What biological activities have been reported for derivatives of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde?
A: Studies indicate that many derivatives exhibit promising antimicrobial activities. For example, synthesized chalcones, pyrimidines, and imidazolinones demonstrate inhibitory activity against various bacterial and fungal strains [, ]. Notably, some compounds exhibit superior efficacy compared to standard drugs [, ]. Additionally, researchers observed potent to weak antimicrobial activity in a series of synthesized 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles []. Furthermore, newly synthesized azetidinones, particularly those with mono- and di-substituted chloro groups, show promising antibacterial and antifungal activities [].
Q3: How has 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde been characterized spectroscopically?
A: Researchers commonly employ techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize the structure of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde and its derivatives [, , , ]. Elemental analysis is also used to confirm the composition of the synthesized compounds [, , , ].
Q4: Has the compound 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde oxime been investigated?
A: Yes, 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde oxime is recognized as a key intermediate in synthesizing biologically active heterocycles like isoxazolines and isoxazoles []. Its crystal structure has been determined and shows stabilization through O—H⋯N hydrogen bonds []. Additionally, computational studies utilizing Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to investigate the reactive properties of this oxime derivative [].
Q5: What is the significance of structure-activity relationship (SAR) studies for derivatives of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde?
A: SAR studies are crucial for understanding how modifications to the parent compound's structure influence its biological activity, potency, and selectivity. By analyzing the relationship between the structure of various derivatives and their antimicrobial effects, researchers can identify essential structural features that contribute to their activity and optimize these features for developing more effective antimicrobial agents. For instance, the presence and position of specific substituents, such as chlorine atoms, in azetidinone derivatives have been linked to variations in their antimicrobial efficacy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



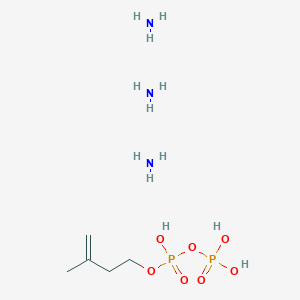
![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)
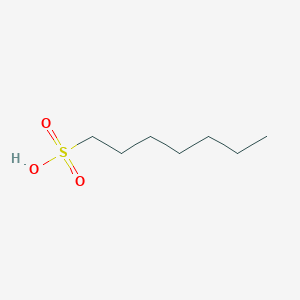
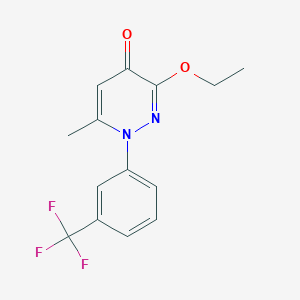
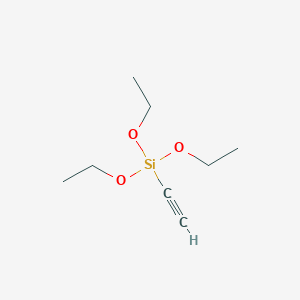
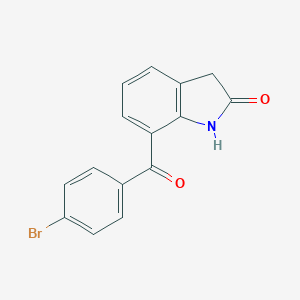
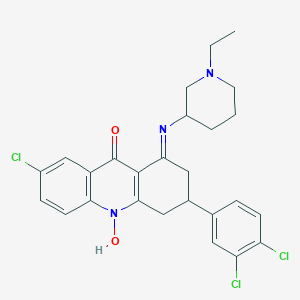

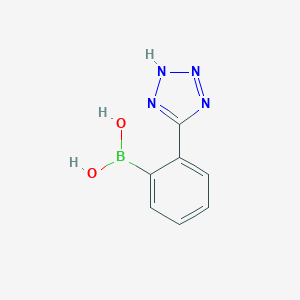
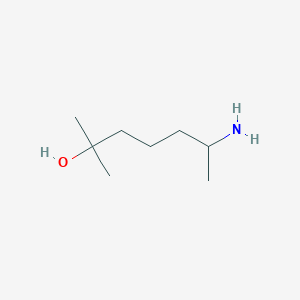
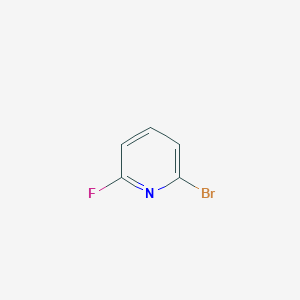
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)